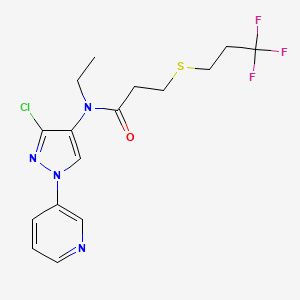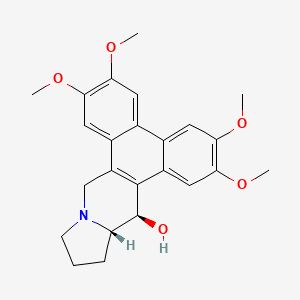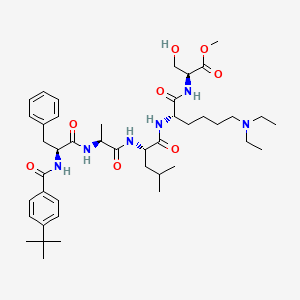
(3S,6S,9S,12S,15S)-Methyl 3-benzyl-1-(4-(tert-butyl)phenyl)-12-(4-(diethylamino)butyl)-15-(hydroxymethyl)-9-isobutyl-6-methyl-1,4,7,10,13-pentaoxo-2,5,8,11,14-pentaazahexadecan-16-oate
Overview
Description
UNC3866 is an inhibitor of chromobox homolog 7 (CBX7; Kd = 97 nM). It also binds to CBX4 (Kd = 94 nM) but is greater than 6-fold selective over CBX2, 6, and 8 and the chromodomain Y family (CDY) chromodomains CDY1, L1b, and L2 (Kds = 0.61-6.3 μM). UNC3866 pretreatment (30 μM) of PC3 lysates completely inhibits chemiprecipitation of CBX7. It induces a senescent-like morphology and reduces growth of PC3 cells with an EC50 value of 7.6 μM.
UNC3866 is a potent and selective antagonist of CBX4 and CBX7 chromodomains with (Kd ≈ 100 nM). It is 6- to 63-fold selective for these chromodomains over the other CBX and CDY chromodomains. UNC3866 was also highly selective versus >250 other molecular targets including chromatin regulatory proteins and a general pharmacology panel. UNC3866 was enabled in part by the use of molecular dynamics simulations performed with CBX7 and its endogenous substrate.
Scientific Research Applications
DNA Repair Pathways in Cancer Treatment
UNC3866 is a small molecule that targets CBX4, a chromobox protein, and a SUMO E3 ligase . The therapeutic targeting of DNA repair pathways is an emerging concept in cancer treatment . Compounds that target specific DNA repair processes, such as those mending DNA double-strand breaks (DSBs), are therefore of therapeutic interest . CBX4 promotes the functions of the DNA resection factor CtIP .
Radiation Therapy for Cancer
UNC3866 has been found to hypersensitize homologous recombination-impaired cancer to radiation by compromising CtIP-mediated DNA end resection . This suggests that UNC3866 could potentially be used in combination with radiation therapy to enhance its effectiveness .
Targeting CBX4 in Cancer Treatment
UNC3866 targets CBX4, a protein key to a subset of DNA repair processes important for mending DNA double-strand breaks (DSBs) . This raises the possibility that targeting CBX4 and/or the DSB repair pathways it regulates might be exploited more generally for the development of targeted anti-cancer strategies in the future .
Overcoming Drug Resistance in Cancer
UNC3866 has been found to suppress YAP nucleus translocation in hepatocellular carcinoma cells, which can protect against sorafenib resistance . This suggests that UNC3866 could potentially be used to overcome drug resistance in cancer treatment .
Inhibition of Cell Growth
UNC3866 has been found to induce a senescent-like morphology and reduce growth of PC3 cells . This suggests that UNC3866 could potentially be used to inhibit cell growth in certain types of cancer .
Mechanism of Action
Target of Action
UNC3866 primarily targets CBX4 , a chromobox protein, and a SUMO E3 ligase . CBX4 is a key modulator of DNA end resection, a prerequisite for DNA double-strand break (DSB) repair by homologous recombination (HR) . It promotes the functions of the DNA resection factor CtIP .
Mode of Action
UNC3866 interacts with its targets by binding to the chromodomains of CBX4 and CBX7 . It exhibits a strong affinity for these targets, with a dissociation constant (Kd) of approximately 100 nM for each . This interaction inhibits the methyllysine (Kme) reading function of the Polycomb CBX and CDY families of chromodomains .
Biochemical Pathways
The primary biochemical pathway affected by UNC3866 is the DNA repair pathway . Specifically, it targets the process of DNA end resection, which is crucial for the repair of DNA double-strand breaks (DSBs) via homologous recombination (HR) . By inhibiting CBX4, UNC3866 compromises the function of the DNA resection factor CtIP .
Result of Action
The inhibition of CBX4 by UNC3866 results in the selective killing of certain cancer cells when combined with ionizing radiation (IR) . This is due to the compromised DNA repair mechanism, which is particularly detrimental to cancer cells that rely heavily on this pathway .
properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N6O8/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53)/t29-,33-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRRDXVUROEIKJ-JCXBGQGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6S,9S,12S,15S)-Methyl 3-benzyl-1-(4-(tert-butyl)phenyl)-12-(4-(diethylamino)butyl)-15-(hydroxymethyl)-9-isobutyl-6-methyl-1,4,7,10,13-pentaoxo-2,5,8,11,14-pentaazahexadecan-16-oate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



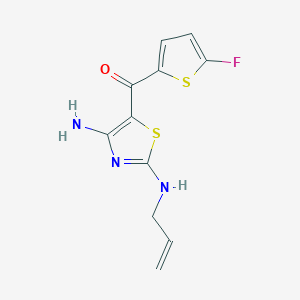

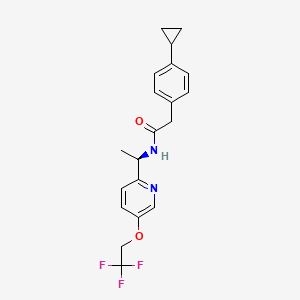
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)


![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)

![3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid](/img/structure/B611509.png)
![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)
![N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide](/img/structure/B611516.png)
![(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B611517.png)
